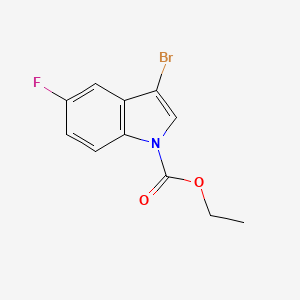

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate

Description

BenchChem offers high-quality Ethyl 3-Bromo-5-fluoroindole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-Bromo-5-fluoroindole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrFNO2 |

|---|---|

Molecular Weight |

286.10 g/mol |

IUPAC Name |

ethyl 3-bromo-5-fluoroindole-1-carboxylate |

InChI |

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)14-6-9(12)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3 |

InChI Key |

XUSPKFNHWSSXGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C=C(C2=C1C=CC(=C2)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

What are the properties of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate?

The Strategic Utilization of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate in Advanced Drug Discovery

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics spanning oncology, neurology, and infectious diseases[1][2]. However, the raw indole nucleus often requires extensive functionalization and protection to be viable for complex synthetic pathways. Ethyl 3-Bromo-5-fluoroindole-1-carboxylate (CAS: 1375064-48-4) represents a highly optimized, multi-functional building block designed to solve specific synthetic and pharmacokinetic challenges[1][3].

This technical guide provides an in-depth analysis of this specific compound, detailing the causality behind its structural features, its utility in transition-metal-catalyzed cross-coupling, and its broader impact on medicinal chemistry workflows.

Structural Rationale and Physicochemical Properties

Every functional group on Ethyl 3-Bromo-5-fluoroindole-1-carboxylate serves a distinct, calculated purpose. The molecule is engineered to provide medicinal chemists with a stable, reactive intermediate that can be seamlessly integrated into late-stage functionalization pipelines.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Chemical Name | Ethyl 3-Bromo-5-fluoroindole-1-carboxylate |

| CAS Number | 1375064-48-4[3] |

| Molecular Formula | C11H9BrFNO2[3] |

| Molecular Weight | 286.10 g/mol [3] |

| SMILES | O=C(OCC)N1C=C(Br)C2=C1C=CC(F)=C2[4] |

The Causality of the Substituents

-

The C5-Fluorine (Pharmacokinetic Modulator): The introduction of a fluorine atom at the C5 position is a classical bioisosteric strategy. Fluorine's high electronegativity and the strength of the C-F bond (typically >109 kcal/mol) block metabolically labile C-H bonds from oxidative degradation by cytochrome P450 (CYP) enzymes[1][5]. This modification strategically extends the metabolic half-life of downstream drug candidates while modulating the lipophilicity and pKa of the indole core[1].

-

The C3-Bromine (Synthetic Handle): The C3 position of the indole ring is naturally nucleophilic. By pre-installing a bromine atom at this position, the reactivity is inverted, creating an electrophilic handle[6]. This allows the molecule to participate in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex biaryl systems[7][8].

-

The N1-Ethyl Carboxylate (Protecting & Directing Group): The free N-H of an unprotected indole is prone to unwanted N-alkylation, oxidation, and coordination with metal catalysts during cross-coupling[9][10]. The ethyl carboxylate group masks this reactivity. Furthermore, as an electron-withdrawing group, it modulates the electron density of the indole ring, suppressing unwanted electrophilic aromatic substitution at the C2 position and directing selective metalation if required[9][11].

Structural rationale of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate.

Synthetic Utility: Experimental Workflows

The primary utility of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate lies in its capacity to undergo selective C-C bond formation. The following protocol details a highly optimized Suzuki-Miyaura cross-coupling workflow, emphasizing the mechanistic reasoning behind each experimental parameter.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Objective: To install an aryl or heteroaryl pharmacophore at the C3 position of the indole core[6][7].

Step 1: Reagent Assembly and Solvent Selection

-

Action: In a Schlenk flask, combine Ethyl 3-Bromo-5-fluoroindole-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and Potassium Carbonate (K2CO3, 2.0 eq) in a solvent mixture of 1,4-dioxane/water (4:1).

-

Causality: The biphasic dioxane/water system is critical. Dioxane solubilizes the organic indole and boronic acid, while water dissolves the inorganic base. The base is required to coordinate with the boronic acid, forming a negatively charged, electron-rich boronate complex that is competent for the transmetalation step[7][12].

Step 2: Rigorous Degassing

-

Action: Subject the mixture to three freeze-pump-thaw cycles or bubble with ultra-pure Argon for 15 minutes.

-

Causality: Palladium(0) catalysts are highly susceptible to oxidative deactivation by atmospheric oxygen. Furthermore, oxygen promotes the unwanted homocoupling of the boronic acid. Rigorous degassing ensures catalyst longevity and high product yield.

Step 3: Catalyst Introduction

-

Action: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of Argon.

-

Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides significant steric bulk and electron density. This facilitates the initial oxidative addition of Pd(0) into the strong C3-Br bond and prevents the premature reductive elimination that leads to side products.

Step 4: Thermal Activation

-

Action: Heat the reaction mixture to 80°C for 4–8 hours. Monitor progression via LC-MS.

-

Causality: While oxidative addition is often rapid, the transmetalation step between the sterically hindered C3-palladium complex and the boronate requires thermal energy to proceed efficiently[7].

Step 5: Workup and Self-Validation

-

Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4.

-

Self-Validation: Analyze the crude mixture via LC-MS. A successful reaction is definitively validated by the disappearance of the starting material's distinct bromine isotope pattern (m/z 286/288, 1:1 ratio) and the emergence of the new product mass[3].

Step-by-step Suzuki-Miyaura cross-coupling workflow.

Protocol: Orthogonal N-Deprotection

Once the C3 position has been successfully functionalized, the N1-ethyl carboxylate protecting group must often be removed to reveal the biologically active free indole N-H[9][11].

-

Action: Dissolve the C3-functionalized intermediate in a mixture of THF and Methanol (1:1). Add aqueous Sodium Hydroxide (NaOH, 2.0 M, 3.0 eq). Stir at 50°C for 2 hours.

-

Causality: The ethyl carboxylate is an ester-like linkage. The hydroxide ion acts as a hard nucleophile, attacking the carbonyl carbon of the protecting group. Subsequent elimination of the ethoxide leaving group and decarboxylation yields the free indole. The THF/MeOH mixture ensures that both the hydrophobic intermediate and the aqueous base remain in a single, homogenous phase, accelerating the reaction kinetics.

Impact on Medicinal Chemistry and Drug Design

The strategic use of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate accelerates the hit-to-lead optimization phase in drug discovery.

Table 2: Comparative Advantage of the Scaffold

| Feature | Traditional Indole Scaffold | Ethyl 3-Bromo-5-fluoroindole-1-carboxylate Scaffold |

|---|---|---|

| Metabolic Stability | High susceptibility to CYP450 oxidation at C5. | C5-F bond blocks oxidation, increasing half-life[1][5]. |

| Synthetic Flexibility | Requires multi-step halogenation and protection. | Pre-installed C3-Br and N-carboxylate allow immediate coupling[6]. |

| Lipophilicity (LogP) | Baseline. | Fluorine substitution fine-tunes LogP for better membrane permeability[1]. |

By utilizing this pre-functionalized building block, researchers bypass the often low-yielding and hazardous bromination and protection steps, allowing them to focus resources directly on exploring the structure-activity relationship (SAR) of the C3 substituent space. The presence of the fluorine atom ensures that the resulting library of compounds inherently possesses a favorable pharmacokinetic baseline, reducing the attrition rate of compounds failing due to rapid metabolic clearance[1][5].

References

- Source: shao-yuan.

- Source: bldpharm.

- Source: benchchem.

- Source: acs.

- Source: nih.

- Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(I)

- Source: caltech.

- Source: doi.

- Source: acs.

- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions (PMC)

- Source: acs.

- Source: chemrxiv.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1375064-48-4,3-溴-5-氟吲哚-1-甲酸乙酯-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]

- 4. 1000183-46-9|tert-Butyl 3-bromo-5-fluoro-1h-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Ortho -selective C–H arylation of phenols with N -carboxyindoles under Brønsted acid- or Cu( i )-catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06157G [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 12. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate: A Privileged Scaffold for Advanced Cross-Coupling and Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry and drug development, the indole nucleus remains one of the most privileged structural motifs. The compound ethyl 3-bromo-5-fluoro-1H-indole-1-carboxylate represents a highly optimized, multifunctional building block designed for late-stage functionalization. By synergizing the metabolic stability imparted by a C5-fluorine atom, the synthetic versatility of a C3-bromine handle, and the electronic modulation of an N1-ethoxycarbonyl protecting group, this scaffold enables the rapid generation of diverse chemical libraries.

This technical guide provides an in-depth analysis of its chemical properties, mechanistic synthesis, and self-validating experimental protocols to ensure high-fidelity reproduction in the laboratory.

Chemical Identity and Structural Data

The structural architecture of ethyl 3-bromo-5-fluoroindole-1-carboxylate is engineered for orthogonal reactivity. The C5-fluorine enhances lipophilicity and blocks oxidative metabolism at a common metabolic hotspot. The N-ethoxycarbonyl group prevents unwanted N-alkylation/arylation during transition-metal catalysis[1].

| Property | Value |

| IUPAC Name | ethyl 3-bromo-5-fluoro-1H-indole-1-carboxylate |

| CAS Registry Number | 1375064-48-4[2] |

| Molecular Formula | C₁₁H₉BrFNO₂[2] |

| Molecular Weight | 286.10 g/mol [2] |

| Core Scaffold | 1H-Indole |

| Key Substituents | C3 (Bromine), C5 (Fluorine), N1 (Ethyl carboxylate) |

| Physical State | Solid (typically off-white to pale yellow powder) |

Mechanistic Causality in Synthesis

The synthesis of ethyl 3-bromo-5-fluoroindole-1-carboxylate from commercially available 5-fluoroindole relies on a highly controlled, two-step sequence. Understanding the causality behind the reagent selection is critical for scaling and troubleshooting.

Step 1: Regioselective C3-Bromination

The indole ring is an electron-rich heteroaromatic system. The nitrogen lone pair delocalizes into the pyrrole ring, making the C3 position highly nucleophilic. Halogenation of 5-fluoroindole typically occurs at the C3 position via Electrophilic Aromatic Substitution (EAS)[3]. Using N-Bromosuccinimide (NBS) in a polar solvent like DMF at 0 °C ensures that the electrophilic bromine species is delivered mildly, preventing over-bromination at C2 or C6. The C5-fluorine exerts an inductive electron-withdrawing effect but acts as a resonance donor, maintaining sufficient nucleophilicity at C3 to drive the reaction to completion.

Step 2: N-Ethoxycarbonylation

The intermediate 3-bromo-5-fluoroindole possesses a weakly acidic N-H bond (pKa ~16.2). To protect this primary amine from side reactions during downstream metal-catalyzed couplings, an ethoxycarbonyl group is introduced[3]. Deprotonation with Sodium Hydride (NaH) generates a highly reactive indolide anion. Subsequent nucleophilic acyl substitution with ethyl chloroformate (ClCO₂Et) yields the target N-ethoxycarbonyl derivative[4]. The ethoxycarbonyl group acts as an electron-withdrawing protecting group, stabilizing the indole ring against oxidative degradation and deactivating it toward further electrophilic attack[1].

Caption: Two-step synthetic workflow for Ethyl 3-bromo-5-fluoroindole-1-carboxylate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify reaction causality.

Protocol A: Synthesis of 3-Bromo-5-fluoro-1H-indole

Objective: Regioselective bromination of the C3 position.

-

Setup: Charge a flame-dried round-bottom flask with 5-fluoro-1H-indole (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperatures suppress the formation of 2,3-dibromo side products.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes to control the exothermic EAS reaction.

-

Reaction Monitoring (IPC): Stir the mixture at 0 °C for 1 hour. Validate completion via TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting material spot should be completely consumed.

-

Workup: Quench the reaction by pouring it into ice water containing 1% sodium thiosulfate (to neutralize trace Br₂). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Synthesis of Ethyl 3-bromo-5-fluoroindole-1-carboxylate

Objective: Irreversible deprotonation and N-acylation.

-

Setup: Dissolve the crude 3-bromo-5-fluoro-1H-indole (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.15 M) under argon. Cool to 0 °C.

-

Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions. Causality: Hydrogen gas evolution indicates the successful formation of the indolide anion. Stir for 30 minutes at 0 °C until gas evolution ceases.

-

Acylation: Dropwise add ethyl chloroformate (1.5 equiv)[4]. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

-

Reaction Monitoring (IPC): Monitor via LC-MS. The mass shift will correspond to the addition of the ethoxycarbonyl mass (+72 Da).

-

Workup: Carefully quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with Dichloromethane (DCM). Wash the organic phase with saturated NaHCO₃ to remove acidic byproducts, dry over MgSO₄, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target compound[2].

Advanced Applications in Drug Development

The strategic placement of the halogens and the protecting group makes ethyl 3-bromo-5-fluoroindole-1-carboxylate an ideal substrate for divergent synthesis in drug discovery.

-

Suzuki-Miyaura Coupling: The C3-bromide readily undergoes palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids. The N-ethoxycarbonyl group prevents the nitrogen lone pair from coordinating with the palladium catalyst, ensuring high turnover numbers.

-

Buchwald-Hartwig Amination: The scaffold can be coupled with primary or secondary amines to generate C3-amino indoles, a structural motif common in kinase inhibitors.

-

Orthogonal Deprotection: Following C3 functionalization, the N-ethyl carboxylate can be cleanly removed using basic hydrolysis (e.g., NaOH in Methanol) or tetrabutylammonium fluoride (TBAF) to reveal the free N-H, restoring the indole's ability to act as a hydrogen bond donor in protein-ligand interactions.

Caption: Divergent downstream cross-coupling and deprotection pathways.

References

- Source: molcore.

- Title: (5-Fluoro-1H-indol-4-yl)

- Source: researchgate.

- Source: acs.

Sources

Spectroscopic Elucidation of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate: A Technical Guide for Researchers

Introduction

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Ethyl 3-Bromo-5-fluoroindole-1-carboxylate, a substituted indole derivative, represents a class of compounds with significant potential in medicinal chemistry due to the versatile reactivity of the indole scaffold, modulated by the electronic effects of its halogen and carboxylate substituents. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of this molecule. By integrating predictive analysis based on structurally related compounds and foundational spectroscopic principles, this document serves as a practical reference for the unambiguous identification and structural verification of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate.

Molecular Structure and Spectroscopic Overview

The structure of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate incorporates several key features that give rise to a unique spectroscopic fingerprint. The indole core, the N-ethoxycarbonyl group, the bromine atom at the C3 position, and the fluorine atom at the C5 position all contribute distinct signals in NMR, characteristic absorption bands in IR, and specific fragmentation patterns in MS.

Synthesis, Mechanistic Profiling, and Application of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate in Drug Discovery

Executive Summary

Ethyl 3-bromo-5-fluoroindole-1-carboxylate (CAS: 1375064-48-4) is a highly versatile, orthogonally protected building block extensively utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis. The strategic incorporation of a fluorine atom at the C5 position enhances metabolic stability, while the C3-bromine provides a reliable handle for transition-metal-catalyzed cross-coupling. This technical guide details the physicochemical properties, mechanistic rationale for its structural design, and validated synthetic protocols for its preparation and downstream functionalization.

Physicochemical Profiling and Structural Rationale

Understanding the baseline properties of this compound is critical for reaction design, purification strategies, and downstream formulation () [1].

Table 1: Physicochemical Properties of CAS 1375064-48-4

| Property | Value |

| Chemical Name | Ethyl 3-bromo-5-fluoroindole-1-carboxylate |

| CAS Registry Number | 1375064-48-4 |

| Molecular Formula | C11H9BrFNO2 |

| Molecular Weight | 286.10 g/mol |

| Appearance | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DMF, DMSO, DCM, and EtOAc; Insoluble in H2O |

| Key Structural Features | C5-Fluoro, C3-Bromo, N1-Ethyl Carboxylate |

Mechanistic Rationale for Structural Features:

-

C5-Fluorine: The highly electronegative fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) of the indole ring, rendering it less susceptible to oxidative degradation by cytochrome P450 enzymes. It also modulates the lipophilicity (logP) to improve membrane permeability.

-

C3-Bromine: Serves as an electrophilic handle for Pd-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C3 position is naturally the most nucleophilic site on the indole ring, making direct halogenation highly regioselective.

-

N-Ethoxycarbonyl Group: An electron-withdrawing protecting group (EWG) that deactivates the electron-rich pyrrole ring of the indole () [4]. This prevents unwanted side reactions (such as over-bromination or oxidation) and eliminates the hydrogen-bond donor capacity of the N-H, which is often required to prevent catalyst poisoning during organometallic coupling steps.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of Ethyl 3-bromo-5-fluoroindole-1-carboxylate from 5-fluoroindole is a two-step process. The protocol below emphasizes causality and in-process controls (IPC) to ensure a self-validating workflow.

Step 1: Regioselective Bromination of 5-Fluoroindole

-

Causality: N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br2) to provide a mild, controlled release of electrophilic bromine (Br+). The reaction is performed at 0 °C in DMF to stabilize the bromonium intermediate and strictly control regioselectivity at the C3 position, avoiding C2-bromination.

-

Preparation: Dissolve 5-fluoroindole (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

-

Reagent Addition: Add NBS (1.05 eq) dropwise as a solution in DMF over 30 minutes. Validation: The slight excess of NBS ensures complete conversion without driving di-bromination.

-

Reaction Monitoring: Stir for 2 hours at 0 °C. IPC Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot (higher Rf) should disappear, replaced by a single new spot (lower Rf).

-

Quenching & Workup: Quench with saturated aqueous Na2S2O3 to neutralize unreacted NBS. Extract with EtOAc. Wash the organic layer with brine (3x) to remove DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield 3-bromo-5-fluoroindole.

Step 2: N-Acylation with Ethyl Chloroformate

-

Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base capable of irreversibly deprotonating the indole N-H (pKa ~16.2), forming a highly nucleophilic indolide anion. Ethyl chloroformate acts as the acylating agent.

-

Deprotonation: Dissolve the crude 3-bromo-5-fluoroindole (1.0 eq) in anhydrous THF (0.3 M). Cool to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq). Validation: Hydrogen gas evolution is a visual confirmation of deprotonation. Stir for 30 minutes until bubbling ceases.

-

Acylation: Add ethyl chloroformate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quenching & Workup: Carefully quench with saturated aqueous NH4Cl at 0 °C to destroy excess NaH. Extract with EtOAc.

-

Purification & Final Validation: Purify via silica gel flash chromatography. Validation: Confirm the product (CAS: 1375064-48-4) via 1H NMR () [2]. Key diagnostic peaks: disappearance of the broad N-H singlet (~8.0 ppm) and appearance of the ethyl group signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm).

Step-by-step synthetic workflow for the preparation of CAS 1375064-48-4.

Downstream Functionalization: Cross-Coupling Workflows

The primary utility of CAS 1375064-48-4 lies in its capacity to undergo transition-metal-catalyzed cross-coupling to generate complex, C3-functionalized indole scaffolds, which are prevalent in numerous alkaloid natural products and synthetic therapeutics () [3].

Standard Suzuki-Miyaura Coupling Protocol

-

Causality: The N-ethoxycarbonyl group prevents the indole nitrogen from coordinating with the palladium catalyst, which would otherwise poison the catalyst and halt the catalytic cycle.

-

Reagent Mixing: In a Schlenk flask, combine CAS 1375064-48-4 (1.0 eq), an arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Validation: The bidentate dppf ligand is chosen to facilitate both oxidative addition into the sterically hindered C3-Br bond and subsequent reductive elimination.

-

Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Degassing (via freeze-pump-thaw or sparging with Ar) is critical to prevent Pd(0) oxidation to inactive Pd(II) species.

-

Heating & IPC: Heat to 90 °C for 12 hours. Validation: Monitor via LC-MS to confirm the mass shift from the brominated starting material to the arylated product.

Catalytic cycle of Pd-mediated Suzuki-Miyaura cross-coupling using CAS 1375064-48-4.

References

Navigating the Synthesis and Supply of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and professionals in drug development, the strategic sourcing and application of specialized chemical intermediates are paramount to the success of their projects. This in-depth technical guide provides a comprehensive overview of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate, a key building block in the synthesis of complex bioactive molecules. This guide will delve into the commercial supplier landscape, its physicochemical properties, synthesis considerations, and its role in modern medicinal chemistry.

Commercial Availability and Sourcing

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate (CAS No. 886363-24-0) is a specialized chemical intermediate. While not always available as a stock item from all major chemical suppliers, it can be procured through companies that specialize in substituted indole derivatives and custom synthesis. Researchers are advised to inquire with suppliers who have a strong portfolio in heterocyclic chemistry.

Table 1: Prominent Suppliers of Substituted Indole Carboxylates

| Supplier Category | Key Characteristics | Potential for Sourcing |

| Major Chemical Retailers | Broad catalog of common and semi-specialized chemicals. May have limited stock of highly specific isomers. | Check for direct listing or inquire about custom synthesis capabilities. |

| Specialty Chemical Manufacturers | Focus on specific chemical classes, such as indoles, pyridines, and other heterocycles. | High likelihood of offering the target compound or structurally similar analogs. Often provide custom synthesis services. |

| Custom Synthesis Organizations (CSOs) | Specialize in producing novel or difficult-to-source molecules on a contract basis. | Ideal for obtaining specific quantities of the compound with required purity specifications. |

When sourcing, it is crucial to request a Certificate of Analysis (CoA) to verify the identity, purity, and other key specifications of the compound.

Physicochemical Properties and Handling

Understanding the physical and chemical properties of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate is essential for its proper handling, storage, and use in synthetic applications. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from structurally similar compounds can provide valuable guidance.

Table 2: General Physicochemical Properties of Substituted Bromo-Fluoro-Indole Carboxylates

| Property | Typical Value/Range | Importance in Research |

| Molecular Formula | C11H9BrFNO2 | Calculation of molar quantities for reactions. |

| Molecular Weight | 286.1 g/mol | Essential for accurate measurement and reaction stoichiometry. |

| Appearance | Off-white to pale yellow solid | Visual indicator of purity. |

| Melting Point | 92-94 °C (for a similar isomer)[1] | Indicates purity and is important for reaction temperature considerations. |

| Solubility | Generally soluble in common organic solvents (e.g., DCM, EtOAc, THF). | Crucial for selecting appropriate reaction and purification solvents. |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances.[1] | Ensures long-term stability and prevents degradation. |

Safety and Handling Precautions

As with any halogenated organic compound, appropriate safety measures must be taken when handling Ethyl 3-Bromo-5-fluoroindole-1-carboxylate.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[1]

-

Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[1]

-

Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

Synthesis and Chemical Reactivity

The synthesis of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate typically involves a multi-step process starting from a substituted aniline. The strategic introduction of the bromo and fluoro groups, followed by the formation of the indole ring and subsequent esterification, are key transformations.

A representative synthesis for a related compound, Ethyl 5-Bromoindole-2-carboxylate, involves the reaction of p-bromoaniline with ethyl 2-oxopropionate in the presence of a palladium catalyst and an acid. This provides a general framework for understanding the synthetic approach.

Experimental Workflow: Synthesis of a Substituted Indole Carboxylate

Caption: Generalized workflow for the synthesis of substituted indole carboxylates.

Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of bromine and fluorine atoms into the indole ring system of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate significantly influences its chemical and biological properties.

-

Role of Bromine: The bromo substituent serves as a versatile synthetic handle, enabling further functionalization through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the rapid generation of diverse compound libraries for biological screening.

-

Impact of Fluorine: The incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic properties of a drug candidate.[2]

Indole derivatives are actively investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Many indole-based compounds have shown potent antiproliferative activity against various cancer cell lines.[3]

-

Antiviral and Antimicrobial Agents: The indole nucleus is a key component in the development of new drugs to combat viral and microbial infections.[4]

-

Neurological Disorders: The structural similarity of the indole ring to neurotransmitters like serotonin has made it a valuable scaffold for developing drugs targeting the central nervous system.[1]

Logical Relationship: From Intermediate to Drug Candidate

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Suzuki coupling reactions using Ethyl 3-Bromo-5-fluoroindole-1-carboxylate

[label="2. Reaction\nQuench", fillcolor="#FBBC05",

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for functionalized indoles.

Reaction Optimization & Quantitative Data

Selecting the correct catalyst, base, and solvent system is critical for maximizing yield and minimizing side reactions (such as protodeboronation or homocoupling). The Suzuki coupling is uniquely advantageous because it can be run in biphasic organic/aqueous conditions, which increases the solubility of the required inorganic bases[1].

Below is a summary of optimized conditions specifically evaluated for 3-bromoindole derivatives[2][3]:

| Catalyst System (0.05 eq) | Base (2.5 eq) | Solvent System | Temp (°C) | Observation / Typical Yield |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O (2:1:1) | 90 | Good for simple arylboronic acids. Yield: ~75-80% |

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | Optimal general condition. Excellent functional group tolerance. Yield: ~85-95% |

| Pd(OAc)₂ + SPhos | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 100 | Superior for sterically hindered or electron-deficient boronic acids. Yield: ~90% |

Standardized Experimental Protocol

The following protocol utilizes the optimal Pd(dppf)Cl₂ / K₂CO₃ system, providing a highly reproducible and self-validating workflow for a 1.0 mmol scale reaction.

Fig 2: Standard experimental workflow for palladium-catalyzed cross-coupling.

Step-by-Step Methodology

Step 1: Reagent Assembly

-

To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add Ethyl 3-bromo-5-fluoroindole-1-carboxylate (286 mg, 1.0 mmol, 1.0 eq) and the desired arylboronic acid (1.2 mmol, 1.2 eq).

-

Add Potassium carbonate (K₂CO₃) (345 mg, 2.5 mmol, 2.5 eq).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (36 mg, 0.05 mmol, 5 mol%).

Step 2: Solvent Addition & Degassing (Critical Step)

-

Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL) to the reaction vessel.

-

Seal the vessel with a septum.

-

Perform three cycles of "Freeze-Pump-Thaw" or sparge the reaction mixture vigorously with inert Argon gas for at least 15 minutes.

Step 3: Thermal Activation

-

Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90 °C.

-

Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.

-

Monitor the reaction via TLC or LC-MS. Complete conversion is typically observed within 4 to 8 hours. The reaction mixture will transition from a pale suspension to a dark, homogeneous solution (often with precipitated palladium black upon completion)[4].

Step 4: Quench & Extraction

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).

-

Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

-

Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure coupled product.

Causality & Troubleshooting (Expertise & Experience)

To ensure scientific integrity and reproducible results, it is vital to understand the causality behind the procedural steps:

-

Why is strict degassing required? Palladium(0) is highly susceptible to oxidation. If oxygen is present in the system, it will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle. Furthermore, oxygen promotes the oxidative homocoupling of the arylboronic acid (yielding biaryl byproducts), which consumes the nucleophile and drastically reduces the yield of the desired cross-coupled product[4].

-

Why use a biphasic water/organic solvent system? The Suzuki coupling fundamentally requires a base to activate the boronic acid. The base coordinates to the empty p-orbital of the boron atom, forming a negatively charged, nucleophilic boronate complex [-B(OH)3]-. This activated species is mandatory for the transmetalation step[5]. Water is required to dissolve the inorganic base (K₂CO₃) and facilitate this activation at the solvent interface[1].

-

Addressing Protodeboronation: If the arylboronic acid is highly electron-deficient or sterically hindered, it may undergo protodeboronation (loss of the boron group to form an unfunctionalized arene) faster than transmetalation. If this side-reaction is observed, switch to an anhydrous system using Cs₂CO₃ or utilize a more reactive, electron-rich ligand system (e.g., SPhos or XPhos) to accelerate the transmetalation step[2].

References

-

Chemistry LibreTexts. "Suzuki-Miyaura Coupling - Chemistry LibreTexts". LibreTexts. [Link]

-

National Institutes of Health (NIH). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC". NIH.[Link]

-

Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs". Yoneda Labs.[Link]

-

YouTube. "Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction". YouTube. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (5-Fluoro-1H-indol-4-yl)methanamine|CAS 1425932-32-6 [benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Advanced Protocols for the Palladium-Catalyzed Heck Functionalization of 3-Bromoindoles

Executive Summary

The functionalization of the indole core at the C3 position via palladium-catalyzed Mizoroki-Heck coupling presents unique mechanistic challenges. Unlike standard aryl halides, the electron-rich nature of the indole heterocycle inherently strengthens the C3–Br bond. This electronic environment raises the activation energy required for the initial oxidative addition of the Pd(0) catalyst, often leading to sluggish reaction rates and promoting competing side reactions, such as hydrodehalogenation[1].

This Application Note provides validated, step-by-step protocols for both intramolecular and intermolecular Heck couplings of 3-bromoindoles. By strategically modulating the electronic properties of the indole nitrogen and optimizing the catalyst-ligand-base triad, researchers can suppress dehalogenation and achieve high-yielding C–C bond formations[2],[3].

Mechanistic Insights & Causality (E-E-A-T)

The Role of N-Protection in Oxidative Addition

The primary cause of failure in 3-bromoindole Heck couplings is the reluctance of the C3–Br bond to undergo oxidative addition. Unprotected 3-bromoindoles (bearing a free N–H) donate electron density into the ring, making the C3 position highly electron-rich. To counteract this, installing an Electron-Withdrawing Group (EWG)—such as an acetyl (-Ac) or tosyl (-Ts) group—on the N1 position is critical. The EWG pulls electron density away from the ring, weakening the C3–Br bond and facilitating the insertion of the electron-rich Pd(0) species[3].

Suppressing the Competing Dehalogenation Pathway

When the migratory insertion step is slow (often due to steric hindrance or low olefin concentration), the transient indolyl-Pd(II)-Br intermediate is susceptible to protonation or reduction, yielding a dehalogenated indole byproduct[1]. To prevent this, the protocols below utilize highly polar aprotic solvents (DMF) and specific phosphine ligands (PPh3 or P(o-tol)3) that stabilize the Pd(II) intermediate long enough for the olefin to coordinate and insert.

Catalytic cycle of the Heck reaction for 3-bromoindoles highlighting key mechanistic steps.

Decision matrix for optimizing Heck coupling conditions based on substrate properties.

Experimental Protocols

Protocol A: Intramolecular Heck Coupling (Synthesis of β-Carbolines)

This protocol describes the one-pot synthesis of 3,4-benzo[c]-β-carbolines from 2-aryl(tosylamino)methyl-3-bromoindoles. The reaction proceeds via an intramolecular Heck coupling followed by concomitant aromatization through the elimination of tosylsulfinic acid[2],[4].

Reagents:

-

2-Aryl(tosylamino)methyl-3-bromoindole (1.0 equiv, 0.5 mmol)

-

Pd(OAc)₂ (10 mol %, 0.05 mmol)

-

PPh₃ (20 mol %, 0.10 mmol)

-

K₂CO₃ (2.0 equiv, 1.0 mmol)

-

Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with argon (repeat 3x) to ensure a strictly anhydrous and oxygen-free environment.

-

Reagent Loading: Add the 3-bromoindole substrate, Pd(OAc)₂, PPh₃, and K₂CO₃ to the tube.

-

Solvent Addition & Degassing: Inject anhydrous DMF. Subject the mixture to three freeze-pump-thaw cycles.

-

Self-Validation Checkpoint: The solution must transition from a cloudy suspension to a clear, pale-yellow mixture after degassing. Failure to adequately remove oxygen will result in the rapid precipitation of palladium black (catalyst deactivation) upon heating.

-

-

Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 6 to 12 hours.

-

Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1).

-

Self-Validation Checkpoint: The reaction is complete when the starting material spot disappears and a highly fluorescent blue/green spot emerges under 365 nm UV light, indicative of the extended conjugation in the newly aromatized β-carboline core.

-

-

Workup: Cool the mixture to room temperature, quench with distilled water (15 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel column chromatography to isolate the pure β-carboline product.

Protocol B: Intermolecular Heck Coupling (Acrylate/Styrene Functionalization)

Intermolecular Heck reactions with 3-bromoindoles are notoriously difficult. Unprotected substrates often yield <10% of the desired product alongside >20% dehalogenated byproducts[1]. This protocol utilizes N-acetyl-3-bromoindole to achieve ~50% yields of vinylic substitution derivatives[3].

Reagents:

-

N-Acetyl-3-bromoindole (1.0 equiv, 0.5 mmol)

-

Acrylate or Styrene derivative (2.0 equiv, 1.0 mmol)

-

Pd(OAc)₂ (10 mol %, 0.05 mmol)

-

P(o-tol)₃ (20 mol %, 0.10 mmol)

-

Et₃N (2.5 equiv, 1.25 mmol)

-

Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

-

Preparation: Prepare a dry Schlenk tube under an argon atmosphere.

-

Reagent Loading: Add N-acetyl-3-bromoindole, Pd(OAc)₂, and P(o-tol)₃. The bulky P(o-tol)₃ ligand is chosen here to accelerate reductive elimination and prevent catalyst trapping.

-

Liquid Addition: Inject anhydrous DMF, followed by the olefin and Et₃N.

-

Self-Validation Checkpoint: Ensure the Et₃N is freshly distilled from CaH₂. Degraded or wet amines accelerate the competing hydrodehalogenation pathway by acting as premature hydride donors.

-

-

Reaction Execution: Stir the mixture at 90 °C for 16–24 hours.

-

Workup & Purification: Dilute with EtOAc, wash extensively with LiCl aqueous solution (5% w/w) to strip the DMF, dry over MgSO₄, concentrate, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes and causality of varying reaction conditions when functionalizing 3-bromoindoles via the Heck reaction[2],[1],[3].

| Substrate Type | Reaction Mode | Catalyst / Ligand System | Base & Solvent | Temp (°C) | Expected Yield | Major Side Products |

| 2-Aryl(Ts-amino)methyl-3-bromoindole | Intramolecular | 10% Pd(OAc)₂ / PPh₃ | K₂CO₃ / DMF | 110 | 65–85% | Minimal |

| N-Acetyl-3-bromoindole | Intermolecular | 10% Pd(OAc)₂ / P(o-tol)₃ | Et₃N / DMF | 90 | ~50% | Dehalogenated indole (~10%) |

| Unprotected 3-bromoindole | Intermolecular | 5% Pd(OAc)₂ / PPh₃ | Et₃N / DMF | 90 | < 10% | Dehalogenated indole (20–21%) |

| N-Tosyl-4-bromoindole (Control) | Intermolecular | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / DMF | 100 | > 70% | Minimal |

Note: If intermolecular coupling yields remain persistently low despite N-protection, researchers are advised to convert the 3-bromoindole to a 3-iodoindole, which undergoes oxidative addition much more readily under conventional Pd(OAc)₂/PPh₃ conditions[1].

References

- Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[4,5]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[a]-γ-carbolines. - nih.gov

- Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents. - arabjchem.org

- Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - acs.org

Sources

- 1. Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[ c]-β-carbolines, Benzo[4,5]isothiazolo[2,3- a]indole 5,5-Dioxides, and 1,2-Benzo[ a]-γ-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Derivatization of the indole nitrogen in Ethyl 3-Bromo-5-fluoroindole-1-carboxylate

Application Note: Targeted N-Derivatization and Deprotection-Functionalization Workflows for Ethyl 3-Bromo-5-fluoroindole-1-carboxylate

Executive Summary

Ethyl 3-bromo-5-fluoroindole-1-carboxylate is a highly versatile building block in drug discovery and medicinal chemistry. The presence of the N-ethoxycarbonyl (-CO₂Et) group is a strategic synthetic choice: its electron-withdrawing nature deactivates the electron-rich indole core, preventing oxidative degradation and directing selective transition-metal-catalyzed cross-coupling at the C3-bromo position[1]. However, to access final drug-like candidates, this carbamate must be cleaved to liberate the free indole nitrogen, which is subsequently re-derivatized (e.g., via alkylation, arylation, or sulfonylation) to tune the molecule's pharmacokinetic profile. This application note details the mechanistic rationale and self-validating protocols for the selective deprotection and downstream N-derivatization of this scaffold.

Mechanistic Rationale: Carbamate Cleavage and N-Functionalization

Why Base-Catalyzed Deprotection? Standard aliphatic carbamates often require harsh acidic conditions (e.g., TFA or HCl) for cleavage[2]. However, indole-1-carboxylates exhibit unique reactivity. Because the nitrogen lone pair is delocalized into the aromatic π -system, its conjugation with the carbamate carbonyl is significantly reduced[3]. This renders the carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack. Consequently, mild basic hydrolysis (using LiOH, NaOH, or NaOMe) selectively cleaves the N-CO₂Et group without risking defluorination or debromination of the sensitive 3-bromo-5-fluoroindole core[3].

Causality in Re-Derivatization: Once deprotected, the resulting 3-bromo-5-fluoro-1H-indole possesses a weakly acidic N-H bond (pKa ≈ 15.8)[4]. Deprotonation requires a strong base, such as sodium hydride (NaH), to generate the highly nucleophilic indolyl anion. This anion readily undergoes irreversible SN2 displacement with alkyl halides. For N-arylation, where SN2 is impossible, palladium-catalyzed Buchwald-Hartwig cross-coupling is employed, utilizing bulky, electron-rich phosphine ligands (e.g., XPhos) to facilitate reductive elimination at the sterically hindered nitrogen center.

Workflow Diagram

Workflow for the deprotection and N-derivatization of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate.

Experimental Protocols

Protocol 3.1: Selective N-Deprotection (Carbamate Cleavage)

Objective: Cleave the ethyl carboxylate to yield 3-bromo-5-fluoro-1H-indole. Procedure:

-

Initiation: Dissolve Ethyl 3-bromo-5-fluoroindole-1-carboxylate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration). Causality: The mixed solvent system ensures the solubility of both the highly lipophilic organic substrate and the inorganic base.

-

Catalysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in one portion at room temperature.

-

Propagation: Stir the reaction mixture at 40 °C. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. The electron-withdrawing nature of the indole ring accelerates the nucleophilic acyl substitution, typically reaching completion within 2-4 hours[3].

-

Validation & Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with EtOAc and carefully adjust the pH to ~7 using 1M HCl. Causality: Neutralization prevents the formation of water-soluble indolyl salts, ensuring the product partitions into the organic layer.

-

Isolation: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the free 3-bromo-5-fluoro-1H-indole.

Protocol 3.2: N-Alkylation of the Free Indole

Objective: Synthesize N-alkyl derivatives (e.g., N-methyl or N-benzyl). Procedure:

-

Deprotonation: Dissolve the deprotected 3-bromo-5-fluoro-1H-indole (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere. Cool the solution to 0 °C.

-

Anion Generation: Carefully add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Causality: Hydrogen gas evolution serves as a visual, self-validating indicator of the deprotonation step. Stir for 30 minutes at 0 °C until bubbling ceases.

-

Electrophilic Attack: Add the desired alkyl halide (R-X, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Quenching & Workup: Quench the excess NaH by the slow addition of saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc. Wash the organic layer extensively with water (5x) and brine to remove residual DMF. Dry and concentrate.

Protocol 3.3: N-Arylation (Buchwald-Hartwig Cross-Coupling)

Objective: Couple the free indole nitrogen with an aryl halide (Ar-X). Procedure:

-

Preparation: In an oven-dried Schlenk flask, combine 3-bromo-5-fluoro-1H-indole (1.0 eq), Aryl halide (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.10 eq), and Cs₂CO₃ (2.0 eq).

-

Degassing: Evacuate and backfill the flask with nitrogen three times. Add anhydrous, degassed Toluene (0.1 M).

-

Coupling: Heat the mixture to 100 °C for 12-18 hours. Causality: The bulky XPhos ligand prevents catalyst deactivation and promotes the sterically challenging reductive elimination step required to form the C-N bond.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate the filtrate for column chromatography.

Quantitative Data Summary

The table below summarizes the standardized reaction parameters and expected yields for the deprotection and subsequent N-derivatization workflows.

| Transformation | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| N-Deprotection | LiOH·H₂O (3.0 eq) | THF/MeOH/H₂O | 40 | 2 - 4 | 85 - 95 |

| N-Alkylation | NaH (1.5 eq), R-X (1.2 eq) | DMF | 0 - 25 | 1 - 3 | 80 - 90 |

| N-Arylation | Pd₂(dba)₃, XPhos, Cs₂CO₃, Ar-X | Toluene | 100 | 12 - 18 | 65 - 85 |

| N-Sulfonylation | NaH (1.5 eq), R-SO₂Cl (1.2 eq) | THF | 0 - 25 | 2 - 4 | 75 - 88 |

References

-

Technical Support Center: N-Protecting Group Removal from Indole Derivatives. Benchchem. 3

-

Macor, J. E., et al. (1999). Neutral acylation (protection) of the indole nitrogen: A simple synthesis of indole-1-carboxylates. Semantic Scholar / Tetrahedron Letters. 1

-

Navigating the Selective Deprotection of Adamantyloxycarbonyl (Adoc) and tert-Butoxycarbonyl (Boc) Protecting Groups: A Guide for Researchers. Benchchem. 2

-

5-Bromoindole | C8H6BrN | CID 24905. PubChem. 4

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Bromoindole Derivatives

Executive Summary & Strategic Rationale

The synthesis of 3-aminoindole derivatives is a critical vector in modern drug discovery, providing access to privileged scaffolds prevalent in pharmaceuticals and biologically active natural products[1]. However, the direct construction of C–N bonds at the C3 position of indoles via transition-metal catalysis presents unique chemical hurdles.

Unlike electron-deficient aryl halides, 3-bromoindoles are highly electron-rich and thermally sensitive, making them notoriously challenging substrates for traditional cross-coupling methodologies[2]. This application note provides a comprehensive, self-validating protocol for the Palladium-catalyzed Buchwald-Hartwig amination of 3-bromoindoles. By leveraging third-generation phosphine ligands and rigorous inert-atmosphere techniques, researchers can overcome sluggish oxidative addition and suppress competitive side reactions[2],[3].

Mechanistic Framework & Causality

To successfully execute this protocol, one must understand the causality behind the reagent selection. The catalytic cycle relies on the delicate balance of electronics and sterics at the Palladium center.

-

Substrate Protection (Causality of N-Protection): The free N–H bond of an unprotected indole has a pKa of ~16.2. Under the strongly basic conditions required for amination (e.g., using NaOtBu ), the indole nitrogen is easily deprotonated. This leads to competitive N-arylation or catalyst poisoning[4]. Therefore, N-protection (e.g., N-Boc, N-Ts, or N-Methyl) is strictly required before attempting C3-amination.

-

Ligand Selection (Causality of Sterics/Electronics): Because the 3-bromoindole core is electron-rich, the initial oxidative addition of the C–Br bond to the Pd(0) species is kinetically slow[2]. Bulky, electron-rich bidentate ligands (like XantPhos ) or dialkylbiaryl phosphines (like XPhos or P t Bu 3 ) are required to accelerate this step and subsequently force the reductive elimination of the product[3].

-

Base Selection (Causality of Deprotonation): The base must be strong enough to deprotonate the coordinated amine intermediate. While NaOtBu is highly effective, it can cleave sensitive protecting groups like N-Boc at elevated temperatures. In such cases, a milder base like Cs2CO3 is substituted, albeit requiring longer reaction times[4].

Mechanistic pathway of the Pd-catalyzed Buchwald-Hartwig amination of 3-bromoindoles.

Optimization Matrix: Quantitative Data Summary

The following table summarizes validated conditions for coupling various amines with N-protected 3-bromoindoles. Select your system based on the nucleophilicity of your amine and the stability of your substrate.

| Amine Class | Precatalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temp / Time | Expected Yield |

| Primary Arylamines | Pd2(dba)3 (2%) | XantPhos (4%) | NaOtBu (1.4) | Toluene | 80 °C / 12 h | 80–95% |

| Primary Alkylamines | Pd2(dba)3 (2%) | XPhos (4%) | NaOtBu (1.4) | Toluene | 90 °C / 16 h | 75–85% |

| Secondary Amines | Pd(OAc)2 (5%) | PtBu3 (10%) | NaOtBu (1.5) | Toluene | 100 °C / 24 h | 60–80% |

| Base-Sensitive Substrates | Pd2(dba)3 (3%) | XPhos (6%) | Cs2CO3 (2.0) | 1,4-Dioxane | 100 °C / 24 h | 70–90% |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, an observable metric is provided to ensure the chemical environment is behaving as expected before proceeding to the next step[3].

Reagents Required

-

Substrate: N-Boc-3-bromoindole (1.0 mmol, 1.0 equiv)

-

Nucleophile: Morpholine (1.2 mmol, 1.2 equiv)

-

Precatalyst: Pd2(dba)3 (0.02 mmol, 2.0 mol%)

-

Ligand: XPhos (0.04 mmol, 4.0 mol%)

-

Base: NaOtBu (1.4 mmol, 1.4 equiv)

-

Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup & Reagent Charging

-

Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with high-purity Argon (repeat 3 times).

-

Inside a glovebox (or under strict positive Argon flow), charge the flask with N-Boc-3-bromoindole, Pd2(dba)3 , XPhos, and NaOtBu .

-

Causality Note: Pd2(dba)3 is sensitive to atmospheric oxygen, which irreversibly oxidizes the active Pd(0) to an inactive Pd(II) peroxo complex.

Step 2: Solvent Addition & Catalyst Activation

-

Seal the flask with a rubber septum and remove it from the glovebox.

-

Inject 5.0 mL of anhydrous, sparged Toluene via syringe.

-

Validation Check 1: Stir the mixture at room temperature for 5 minutes. The solution should transition from a dark purple/red (unactivated Pd2(dba)3 ) to a deep golden yellow or orange. If the solution turns black, Palladium has precipitated (Pd black) due to oxygen contamination. Discard and restart.

Step 3: Amine Addition & Reaction Execution

-

Inject the amine (morpholine) dropwise via syringe.

-

Replace the septum with a Teflon-sealed screw cap under positive Argon flow.

-

Transfer the flask to a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 16 hours.

-

Causality Note: High stirring rates are mandatory because the reaction is a heterogeneous mixture (the inorganic base and resulting NaBr salts are insoluble in toluene).

Step 4: Reaction Quench & Workup

-

Remove the flask from the heat and allow it to cool to room temperature.

-

Validation Check 2: Perform a TLC (Hexanes/EtOAc 8:2). The starting material spot (UV active, higher Rf) should be completely consumed, replaced by a highly fluorescent product spot.

-

Dilute the mixture with 10 mL of EtOAc and filter through a short pad of Celite.

-

Causality Note: Celite filtration removes the precipitated Palladium black and NaBr salts, which would otherwise cause severe streaking and compound degradation during silica gel chromatography.

Step 5: Purification

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue via flash column chromatography on silica gel to isolate the pure 3-aminoindole derivative.

Self-validating experimental workflow for sensitive cross-coupling reactions.

Troubleshooting & Analytical Validation

Even with rigorous technique, transition-metal catalysis can fail. Use this diagnostic matrix to identify and correct failure modes:

-

Symptom: High levels of unreacted 3-bromoindole remaining after 24 hours.

-

Root Cause: Catalyst deactivation or insufficient oxidative addition.

-

Solution: Ensure the Toluene is rigorously degassed (sparged with Argon for at least 30 mins). Switch to a more electron-rich ligand like PtBu3 [2].

-

-

Symptom: Formation of indole (protodehalogenation) instead of the aminated product.

-

Root Cause: Moisture in the reaction vessel or wet base. Water reacts with the intermediate LnPd(II)(Indolyl)(Br) complex, leading to protonation.

-

Solution: Use freshly sublimed/purchased NaOtBu stored in an argon-filled glovebox.

-

-

Symptom: Cleavage of the N-Boc protecting group during the reaction.

-

Root Cause: NaOtBu is too nucleophilic/basic at elevated temperatures for this specific substrate.

-

Solution: Switch the base to Cs2CO3 and the solvent to 1,4-Dioxane, increasing the temperature to 100 °C to compensate for the lower solubility of the base[4].

-

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that optimizing indole functionalization requires precise control over electronic and steric microenvironments. The synthesis of Ethyl 3-bromo-5-fluoroindole-1-carboxylate from 5-fluoroindole is a two-step sequence: C3-directed electrophilic aromatic substitution (bromination) followed by N1-directed nucleophilic acyl substitution (N-carboxylation).

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to maximize your yield and purity.

Part 1: Mechanistic Workflow

Caption: Two-step synthesis workflow for Ethyl 3-bromo-5-fluoroindole-1-carboxylate.

Part 2: Troubleshooting FAQs

Section A: C3 Bromination (Synthesis of 3-Bromo-5-fluoroindole)

Q1: My bromination with N-Bromosuccinimide (NBS) yields complex mixtures and black tar. How do I prevent this?

-

Causality: Indoles are highly electron-rich heterocycles. While the fluorine at C5 provides slight inductive deactivation, the pyrrole ring remains highly susceptible to oxidative polymerization by active halogens. If NBS is added too rapidly or at elevated temperatures, the reaction shifts from a controlled electrophilic aromatic substitution to an oxidative degradation pathway.

-

Solution: Strictly control the stoichiometry to 1.00 - 1.05 equivalents of freshly recrystallized NBS. Perform the reaction in N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) at strictly 0 °C. DMF is often preferred as it stabilizes the intermediate bromonium species [1].

Q2: I am observing 2,3-dibromo-5-fluoroindole in my LCMS. How do I suppress over-bromination?

-

Causality: The C3 position of the indole is kinetically favored due to the stability of the resulting enamine-like Wheland intermediate. However, once C3 is brominated, the C2 position becomes the next most nucleophilic site. Excess NBS or prolonged reaction times will inevitably drive the formation of the 2,3-dibromo species.

-

Solution: Monitor the reaction closely via TLC. The moment the starting material is consumed (typically 1-2 hours at 0 °C), immediately quench the reaction with aqueous sodium thiosulfate ( Na2S2O3 ). This destroys any unreacted electrophilic bromine, halting the reaction cascade.

Section B: N1-Carboxylation (Synthesis of the Target Molecule)

Q3: My yield for the N-protection step is below 50%, and I am recovering unreacted 3-bromo-5-fluoroindole. What is failing?

-

Causality: The N-H proton of 3-bromo-5-fluoroindole is weakly acidic (pKa ~15-16). Weak bases like Triethylamine (TEA) fail to quantitatively generate the highly nucleophilic indolyl anion. Furthermore, the electrophile (ethyl chloroformate) is highly susceptible to hydrolysis by trace moisture, converting it into ethanol and CO2 .

-

Solution: You must use a strong, irreversible base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)[2, 3]. Allow 30-45 minutes for complete deprotonation before introducing the ethyl chloroformate. Ensure all solvents are strictly anhydrous.

Q4: Can I reverse the sequence? (i.e., N-protection first, followed by C3 bromination)

-

Causality: The N-ethoxycarbonyl group strongly withdraws electron density from the indole ring via resonance, severely deactivating the C3 position toward electrophilic attack. While bromination of an N-protected indole is possible, it requires significantly harsher conditions (e.g., elevated temperatures or Lewis acid catalysts) and generally results in a much lower overall yield. The standard sequence (brominate first, protect second) leverages the natural nucleophilicity of the unprotected indole.

Caption: Diagnostic decision tree for troubleshooting low yields during the N-carboxylation step.

Part 3: Quantitative Data Summary

| Parameter | Step 1: C3 Bromination | Step 2: N1-Carboxylation |

| Reagents | 5-Fluoroindole, NBS (1.02 eq) | 3-Bromo-5-fluoroindole, NaH (1.2 eq), Ethyl chloroformate (1.2 eq) |

| Optimal Solvent | Anhydrous DMF or DCM | Anhydrous THF |

| Temperature | 0 °C (Strictly controlled) | 0 °C during addition → RT |

| Reaction Time | 1 - 2 hours | 2 - 4 hours |

| Expected Yield | 85 - 95% | 80 - 90% |

| Primary Impurities | 2,3-dibromo-5-fluoroindole, Oxidized tar | Unreacted SM, Hydrolyzed chloroformate byproducts |

Part 4: Self-Validating Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-fluoroindole

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 5-fluoroindole (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration).

-

Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes. Shield the flask from direct light using aluminum foil.

-

Electrophile Addition: Add freshly recrystallized NBS (1.02 eq) portion-wise over 15 minutes to prevent exothermic spikes [1].

-

Self-Validation: The reaction mixture should transition from clear to a pale yellow solution. Rapid darkening to brown/black indicates oxidative degradation (temperature too high).

-

-

Monitoring: Stir at 0 °C for 1-2 hours. Monitor by TLC (Hexanes:EtOAc 4:1).

-

Quenching: Once the starting material is consumed, immediately quench with a 10% aqueous solution of Na2S2O3 .

-

Self-Validation: The yellow tint of active bromine will instantly dissipate, confirming the electrophile has been neutralized.

-

-

Workup: Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Protocol 2: Synthesis of Ethyl 3-bromo-5-fluoroindole-1-carboxylate

-

Preparation: In a flame-dried flask under argon, dissolve 3-bromo-5-fluoroindole (1.0 eq) in anhydrous THF (0.15 M concentration) and cool to 0 °C [2].

-

Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Self-Validation: The addition of NaH must produce immediate, visible bubbling ( H2 gas). The cessation of bubbling (typically after 30-45 minutes) serves as the internal indicator that deprotonation is complete and the indolyl anion has successfully formed.

-

-

Acylation: Dropwise add Ethyl chloroformate (1.2 eq) via syringe over 10 minutes [3].

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Quenching & Workup: Quench carefully with saturated aqueous NH4Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash with brine, dry over Na2SO4 , and concentrate. Purify via silica gel flash chromatography (gradient elution: Hexanes to 10% EtOAc in Hexanes) to yield the pure target compound.

References

- 3-BROMO-5-IODOPYRIDIN-2-AMINE | 697300-73-5 - ChemicalBook. ChemicalBook.

- Preparation of Lithium, Sodium and Potassium Organometallics by Metalation and Halogen/Metal Exchange in Continuous Flow. Ludwig-Maximilians-Universität München.

- Indole Inhibitors of MMP-13 for Arthritic Disorders.

Purification techniques for crude Ethyl 3-Bromo-5-fluoroindole-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and protocol repository specifically for the isolation and purification of Ethyl 3-bromo-5-fluoroindole-1-carboxylate .

Indole derivatives, particularly halogenated and N-protected scaffolds, present unique purification challenges. While the N-carboxylate group dampens the inherent electron density of the indole ring—making it less susceptible to oxidative degradation than its free N-H counterpart—the presence of the 3-bromo and 5-fluoro substituents introduces strict polarity and stability considerations. This guide bridges theoretical chromatographic principles with field-proven benchtop execution to ensure high-yield, high-purity recovery.

I. Purification Workflow Visualization

The following diagram illustrates the self-validating purification logic, moving from crude reaction mixture to >99% pure target compound.

Generalized purification workflow for isolating high-purity Ethyl 3-Bromo-5-fluoroindole-1-carboxylate.

II. Quantitative Impurity Profiling

Understanding the physicochemical properties of your target and its synthetic byproducts is the core of any rational purification strategy. The table below summarizes the typical impurity profile and expected chromatographic behavior.

| Component / Impurity | Typical Rf (Hexane:EtOAc 8:2) | Relative Polarity | Primary Removal Strategy |

| Ethyl 3-bromo-5-fluoroindole-1-carboxylate | 0.45 | Target (Moderate) | Main Fraction Collection |

| 3-Bromo-5-fluoroindole (Des-ethylated) | 0.25 | High (Free N-H) | Flash Chromatography (Retained) |

| Ethyl 5-fluoroindole-1-carboxylate (Des-bromo) | 0.50 | Low | Shallow Gradient Chromatography |

| 2,3-Dibromo-5-fluoroindole derivatives | 0.60 | Very Low | Flash Chromatography (Elutes early) |

| Colored Oxidation Byproducts | 0.00 - 0.10 | Very High | Recrystallization / Charcoal Filtration |

III. Standard Operating Protocols (SOPs)

To ensure reproducibility, follow these step-by-step methodologies. These protocols are designed to prevent the degradation of the acid-sensitive indole core while maintaining the integrity of the N-carboxylate protecting group.

Protocol A: Reaction Quench and Liquid-Liquid Extraction

Causality: Bromination and acylation reactions generate highly acidic byproducts (e.g., HBr, HCl). Immediate neutralization is required to prevent acid-catalyzed dimerization of any unprotected indole intermediates.

-

Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

-

Slowly quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3 ) until the aqueous phase reaches pH 7.5–8.0. Do not use strong bases like NaOH, as this will hydrolyze the ethyl carboxylate group.

-

Extract the aqueous layer with Ethyl Acetate (3 × 20 mL per gram of crude).

-

Wash the combined organic layers with brine (1 × 30 mL) to remove residual water and salts.

-

Dry the organic phase over anhydrous Sodium Sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure (bath temperature < 35 °C) to yield the crude product.

Protocol B: Silica Gel Flash Chromatography

Causality: Bromoindoles can streak on highly acidic silica[1]. Dry loading ensures a tight initial band, improving the resolution between the target and the closely eluting des-bromo impurity.

-

Preparation: Pre-absorb the crude oil/solid onto silica gel (1:2 ratio of crude to silica) by dissolving it in minimal Dichloromethane (DCM), adding silica, and evaporating the solvent to a free-flowing powder.

-

Column Packing: Pack a column with standard flash silica gel (40-63 µm) using Hexane.

-

Loading: Carefully load the dry silica-crude mixture onto the top of the column bed. Add a 1 cm protective layer of clean sand.

-

Elution: Begin elution with 100% Hexane (2 column volumes). Gradually increase polarity to 95:5 Hexane:Ethyl Acetate, and finally to 90:10 Hexane:Ethyl Acetate.

-

Collection: Monitor fractions via TLC (UV 254 nm). The target compound will elute around 90:10 Hexane:Ethyl Acetate.

Protocol C: Recrystallization for Ultimate Purity

Causality: Chromatography often fails to remove trace colored oxidation products[2]. Recrystallization exploits differential solubility at varying temperatures to reject these polymeric impurities into the mother liquor[3].

-

Transfer the chromatographed solid to an Erlenmeyer flask.

-

Add a minimal amount of boiling Absolute Ethanol until the solid just dissolves.

-

Optional: If the solution is highly colored, add 5% w/w activated charcoal (Norit), boil for 2 minutes, and perform a hot gravity filtration through a pad of Celite.

-

Slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloud point). Add 1-2 drops of hot ethanol to clear the turbidity.

-

Allow the flask to cool slowly to room temperature undisturbed (promotes large crystal lattice formation, excluding impurities).

-

Transfer to an ice bath for 1 hour to maximize yield.

-

Filter the crystals via vacuum filtration and wash with ice-cold 80:20 Ethanol/Water. Dry under high vacuum.

IV. Troubleshooting Guides & FAQs

Q1: My product is streaking heavily on the silica column, and I cannot separate the des-bromo impurity. How do I resolve this? A1: Streaking in indole chromatography is typically caused by hydrogen bonding between the compound and acidic silanol groups on the stationary phase. While the N-carboxylate group reduces this effect compared to free indoles, impurities like unreacted 3-bromo-5-fluoroindole (which has a free N-H) will streak severely and co-elute[1]. Troubleshooting Step: First, ensure you are using a very shallow gradient (e.g., holding at 95:5 Hexane:EtOAc longer). Second, if streaking persists, deactivate your silica by adding 0.5% to 1% Triethylamine ( Et3N ) to your mobile phase. This neutralizes the acidic silanol sites, sharpening the bands and improving resolution.

Q2: I am observing a lower-than-expected mass and the appearance of a highly polar spot on TLC. Am I losing my product? A2: You are likely observing the hydrolysis of the N-ethyl carboxylate protecting group, reverting the compound back to 3-bromo-5-fluoroindole. The N-carboxylate group is an amide-like ester that is susceptible to cleavage under nucleophilic or strongly basic conditions. Troubleshooting Step: Review your workup protocol. If you used 1M NaOH or K2CO3 during the aqueous quench, switch to mild NaHCO3 . Additionally, do not leave the compound loaded on wet silica gel for extended periods, as the inherent acidity of silica combined with trace moisture can catalyze deprotection.

Q3: My isolated Ethyl 3-bromo-5-fluoroindole-1-carboxylate has a persistent pinkish or light brown tint, even after column chromatography. Is it impure? A3: Yes, the color indicates the presence of trace impurities. Electron-rich indole rings are highly sensitive to air and light, leading to the formation of trace, intensely colored oxidation products or dimers[2]. Even at <0.5% concentration, these can heavily discolor the batch. Troubleshooting Step: Column chromatography is notoriously poor at removing these specific colored oxidation byproducts because they often streak or tail into the main fraction[2]. You must pivot to Protocol C (Recrystallization) . Recrystallization from an Ethanol/Water matrix, particularly following a hot filtration with activated charcoal, is the definitive method for achieving a pure white crystalline solid[2][3]. Ensure you dry the final crystals in a vacuum desiccator protected from light.

V. References

-

Google Patents. "CN103387530A - 5-bromoindole preparation method." Google Patents. Available at:

-

MDPI. "Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design." Molecules. Available at:[Link]

Sources

Technical Support Center: Stability & Handling of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate

Welcome to the Technical Support Center for Ethyl 3-Bromo-5-fluoroindole-1-carboxylate (EBFI). This guide is engineered for researchers, analytical chemists, and drug development professionals who require precise, mechanistic troubleshooting for handling this highly functionalized indole building block.

EBFI features three distinct reactive domains: the N1-ethyl carboxylate (carbamate) protecting group, the C3-bromo substituent, and the C5-fluoro atom. The interplay between these functional groups dictates the molecule's stability profile across different solvent systems.

Mechanistic Workflow: Solvent-Induced Degradation Pathways

The following diagram illustrates the primary degradation pathways of EBFI when exposed to different solvent environments. Understanding these pathways is critical for preventing yield loss during synthesis and storage.

Fig 1: Degradation pathways of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate across solvent systems.

Troubleshooting & FAQs

Q1: Why does my EBFI degrade into 3-bromo-5-fluoroindole when dissolved in methanol?

A1: Nucleophilic Cleavage of the N1-Carbamate. The N1-ethyl carboxylate group functions as a carbamate protecting group. In nucleophilic protic solvents like methanol or ethanol, the carbonyl carbon is highly susceptible to nucleophilic attack. This susceptibility is exacerbated by the electron-withdrawing C5-fluoro group, which reduces the electron density of the indole core, making the N1-carbonyl even more electrophilic. If trace bases (e.g., K2CO3 , NaOH ) are present, the solvent will rapidly induce transesterification or hydrolysis, leading to unwanted N-deprotection [1].

Resolution: Avoid storing EBFI in primary alcohols. If a protic solvent is required for a reaction (e.g., Suzuki coupling), ensure the reaction time is minimized and monitor the N-deprotected byproduct via LC-MS.